Product packaging for 17alpha-Hydroxypregnenolone-13C2,d2(Cat. No.:)

17alpha-Hydroxypregnenolone-13C2,d2

Cat. No.: B15145567
M. Wt: 336.5 g/mol
InChI Key: JERGUCIJOXJXHF-BGWGJJMFSA-N
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Description

Fundamental Principles of Isotope Tracing in Biological Systems

Isotope tracing operates on the principle that isotopically labeled molecules are chemically and biologically indistinguishable from their unlabeled counterparts. nih.gov When a stable isotope-labeled compound, or "tracer," is introduced into a biological system, it undergoes the same metabolic processes as the endogenous compound, or "tracee." nih.govresearchgate.net The key difference lies in their mass. Analytical instruments, most notably mass spectrometers, can distinguish between the tracer and the tracee based on this mass difference. creative-proteomics.comresearchgate.net

The process involves several key steps:

Introduction of the Tracer: A known quantity of the isotopically labeled compound is added to a biological sample (e.g., plasma, urine, or tissue). nih.gov

Equilibration: The tracer is allowed to mix thoroughly with the endogenous analyte in the sample.

Sample Preparation: The sample is processed to extract and purify the analyte of interest. During this process, any loss of the analyte will be accompanied by a proportional loss of the tracer. sigmaaldrich.com

Analysis by Mass Spectrometry: The prepared sample is analyzed by a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio. The instrument measures the signal intensities of both the labeled (tracer) and unlabeled (tracee) forms of the molecule. irisotope.com

Quantification: The concentration of the endogenous analyte is calculated by comparing the signal ratio of the tracee to the tracer against a calibration curve. This method, isotope dilution, provides a highly accurate measurement. nih.gov

This methodology allows scientists to track the transformation of specific atoms through metabolic pathways, measure the rates of metabolic reactions (flux analysis), and precisely quantify the concentration of metabolites in a system. researchgate.netfiveable.me

Overview of the Role of 17alpha-Hydroxypregnenolone-13C2,d2 as a Research Tool

This compound serves as a high-purity internal standard for the quantitative analysis of endogenous 17α-hydroxypregnenolone. sigmaaldrich.com The native compound, 17α-hydroxypregnenolone, is a crucial steroid hormone precursor and a key biomarker for certain types of congenital adrenal hyperplasia (CAH), specifically 3β-hydroxysteroid dehydrogenase deficiency. nih.govcerilliant.com Accurate measurement of its levels in blood is therefore essential for clinical diagnosis.

The specific labeling of this internal standard with two Carbon-13 atoms and two Deuterium (B1214612) atoms provides a mass shift of +4 atomic mass units compared to the unlabeled molecule. sigmaaldrich.com This significant mass difference prevents spectral overlap and interference from the natural isotopic distribution of the endogenous analyte, leading to enhanced sensitivity and specificity in the analysis. sigmaaldrich.com

The primary application of this compound is in isotope dilution mass spectrometry, typically coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS). mdpi.comirisotope.com Researchers and clinical laboratories use it to develop and validate robust assays for measuring 17α-hydroxypregnenolone in various biological matrices. nih.govnih.gov The use of such a reliable internal standard is critical for achieving the accuracy and precision required for clinical diagnostics, endocrinological research, and newborn screening for metabolic disorders. nih.gov

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula ¹³C₂C₁₉D₂H₃₀O₃
Molecular Weight 336.47 g/mol
Mass Shift M+4
Physical Form Powder
Primary Application Internal Standard for Mass Spectrometry

Data sourced from publicly available chemical supplier information. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O3 B15145567 17alpha-Hydroxypregnenolone-13C2,d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H32O3

Molecular Weight

336.5 g/mol

IUPAC Name

1-[(3S,8R,9S,10R,13S,14S,17R)-16,16-dideuterio-3,17-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl](1,2-13C2)ethanone

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1+1,11D2,13+1

InChI Key

JERGUCIJOXJXHF-BGWGJJMFSA-N

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1([13C](=O)[13CH3])O)C)C)O)[2H]

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of 17alpha Hydroxypregnenolone 13c2,d2

Strategies for Selective Isotopic Enrichment (Carbon-13 and Deuterium)

The introduction of stable isotopes like ¹³C and deuterium (B1214612) into steroid molecules serves to create heavy-labeled internal standards for quantitative analysis by mass spectrometry. sigmaaldrich.com The choice of labeling position is critical and is dictated by the intended application, aiming to provide optimal sensitivity and specificity in analytical methods.

For 17alpha-Hydroxypregnenolone-13C2,d2, the labeling pattern typically involves the introduction of two ¹³C atoms and two deuterium atoms. A common commercially available form of this compound is 17α-Hydroxypregnenolone (20,21-¹³C₂, 16,16-D₂, 98%), indicating that the ¹³C isotopes are located at positions 20 and 21 of the pregnane (B1235032) skeleton, and the deuterium atoms are at position 16. isotope.comisotope.com

The strategies for achieving this selective enrichment involve multi-step synthetic sequences. nih.gov These often start with a precursor molecule that is either commercially available in an isotopically labeled form or can be readily labeled. For instance, the synthesis might involve using ¹³C-labeled synthons, which are building blocks containing the desired isotopes, that can be incorporated into the steroid nucleus through partial synthesis. nih.govcapes.gov.br

Deuterium labeling can be achieved through various methods, including exchange reactions. For example, deuterium atoms can be introduced at specific positions by using deuterated reagents or by performing reactions in deuterated solvents under conditions that promote H/D exchange at specific sites. nih.gov Care must be taken to avoid unwanted isotope scrambling or loss during subsequent reaction steps. nih.gov

Chemical Synthesis Pathways for Deuterated and Carbon-13 Labeled Steroids

The synthesis of complex isotopically labeled steroids like this compound generally falls into two main categories: partial synthesis and total synthesis. nih.gov

Partial Synthesis: This approach is more common and involves modifying a readily available steroid precursor. Part of the steroid's carbon skeleton is replaced with a ¹³C-labeled synthon. nih.govcapes.gov.br For the target compound, a likely strategy would involve starting with a suitable pregnane derivative and introducing the ¹³C₂-acetyl group at the C17 position. The deuterium atoms at C16 could be introduced either before or after the addition of the side chain, depending on the specific reaction conditions and the stability of the isotopes.

Total Synthesis: While less common for this type of application due to its complexity, total synthesis allows for the introduction of isotopes at virtually any position in the steroid nucleus. This method builds the entire steroid molecule from simpler, often non-steroidal, starting materials.

A plausible, though not explicitly detailed in the provided search results for this specific compound, synthetic route could involve the following conceptual steps:

Preparation of a suitable steroid intermediate with a reactive group at C17.

Synthesis of a ¹³C₂-labeled acetylating agent (e.g., [1,2-¹³C₂]-acetyl chloride).

Reaction of the steroid intermediate with the labeled acetylating agent to form the C20-C21 labeled side chain.

Introduction of deuterium at the C16 position, potentially through enolization and quenching with a deuterium source.

It is important to note that the synthesis of tritium-labeled [3α-³H] 17α-hydroxypregnenolone has been reported, highlighting the feasibility of multi-step sequences to introduce isotopes into this steroid. nih.gov Although involving a different isotope, the general principles of multi-step synthesis and purification are applicable.

Spectroscopic Verification of Isotopic Incorporation and Purity

Following synthesis, it is imperative to verify the successful and specific incorporation of the isotopes and to determine the chemical and isotopic purity of the final product. The primary techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is a fundamental tool for confirming the presence and location of isotopic labels. For this compound, the molecular weight is 336.47 g/mol , which is four mass units higher than the unlabeled compound due to the two ¹³C atoms and two deuterium atoms. isotope.comisotope.comsigmaaldrich.com This mass shift is a clear indicator of successful labeling. sigmaaldrich.com

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used. sigmaaldrich.comnih.gov In GC-MS analysis, the steroid is often derivatized, for example, by forming a trimethylsilyl (B98337) (TMS) ether, to improve its volatility and chromatographic properties. nih.gov The fragmentation pattern in the mass spectrum can provide information about the location of the labels. nih.gov Isotope dilution mass spectrometry is a quantitative technique that relies on these labeled standards. nih.gov High-resolution mass spectrometry can further distinguish between ¹³C and deuterium isotopes. ed.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another powerful technique for structural elucidation and isotopic analysis.

¹³C-NMR: The presence of enriched ¹³C signals at specific chemical shifts corresponding to carbons 20 and 21 would confirm the location of the carbon-13 labels.

¹H-NMR and ²H-NMR: The disappearance or significant reduction of the proton signal at C16 in the ¹H-NMR spectrum, coupled with the appearance of a signal in the ²H-NMR spectrum, would verify the position of the deuterium labels. Tritium NMR has been used to identify isomers in the synthesis of tritium-labeled 17α-hydroxypregnenolone, demonstrating the utility of NMR for isotopic analysis. nih.gov

Purity Analysis:

The chemical purity of the synthesized compound is typically assessed using chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry. nih.gov The isotopic purity, specifically the atom percent excess of the incorporated isotopes, is also a critical parameter and is determined by mass spectrometry. sigmaaldrich.com For commercially available this compound, the isotopic purity for both ¹³C and deuterium is typically ≥98 atom %. sigmaaldrich.comsigmaaldrich.com

Advanced Analytical Applications of 17alpha Hydroxypregnenolone 13c2,d2

Mass Spectrometry-Based Quantification of Steroids

Mass spectrometry (MS) coupled with chromatographic separation has become the gold standard for steroid analysis, largely replacing traditional immunoassays which can suffer from cross-reactivity issues. diva-portal.orgtohoku.ac.jpwaters.com The high specificity of MS, which identifies compounds based on their unique mass-to-charge ratio (m/z), allows for the unambiguous quantification of individual steroids even in complex biological matrices like plasma, serum, and saliva. mdpi.comchromatographyonline.com The use of isotopically labeled internal standards, such as 17alpha-Hydroxypregnenolone-13C2,d2, is central to the success of these methods. shimadzu.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is the most widely adopted technique for routine clinical steroid analysis due to its high sensitivity, specificity, and throughput. tohoku.ac.jpnih.gov Methods using LC-MS/MS allow for the simultaneous quantification of a panel of multiple steroids from a single, small-volume sample. tohoku.ac.jptandfonline.com In these multi-analyte assays, a cocktail of deuterated or 13C-labeled internal standards, including this compound, is added to the sample at the beginning of the workflow. tandfonline.comresearchgate.net

Sample preparation typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the steroids and remove interfering substances. chromatographyonline.comamericanpharmaceuticalreview.com The extracted steroids are then separated chromatographically, most often using a C18 reversed-phase column, before detection by a tandem mass spectrometer. chromatographyonline.comamericanpharmaceuticalreview.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the native steroid (the analyte) and its corresponding stable isotope-labeled internal standard. chromatographyonline.com This dual monitoring allows for precise quantification, as the ratio of the analyte signal to the internal standard signal is used for concentration calculation, effectively correcting for any sample loss during preparation or fluctuations in instrument response. mdpi.com

For instance, a validated LC-MS/MS method for a panel of 19 steroids, including 17α-hydroxypregnenolone, in saliva demonstrated the robustness of this approach for clinical research, establishing reference intervals and highlighting differences based on sex and disease status. mdpi.com Another method for analyzing 13 steroids in serum showcased the ability to measure steroid precursors like 17α-hydroxypregnenolone, which can be elevated in conditions such as adrenocortical carcinoma. tandfonline.com

Table 1: Example LC-MS/MS Method Parameters for Steroid Panel Analysis

ParameterDescription
Sample Type Serum, Plasma, Saliva
Sample Preparation Protein Precipitation with Acetonitrile, followed by Liquid-Liquid Extraction or Solid-Phase Extraction (SPE). chromatographyonline.comtandfonline.com
Internal Standard Cocktail of isotopically labeled steroids, including this compound, added prior to extraction. tandfonline.comresearchgate.net
Chromatography Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 or HSS T3 column. waters.comchromatographyonline.com
Mobile Phase Gradient elution using water with a modifier (e.g., ammonium (B1175870) fluoride (B91410) or formic acid) and methanol. chromatographyonline.com
Ionization Electrospray Ionization (ESI) in positive mode. chromatographyonline.com
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. waters.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Steroid Profiling

While LC-MS/MS has become more common for targeted quantification, GC-MS remains a powerful tool for comprehensive steroid profiling, offering excellent chromatographic resolution. tohoku.ac.jpnih.gov Before analysis by GC-MS, steroids, which are not inherently volatile, must undergo a chemical derivatization step to increase their volatility and thermal stability. nih.govnih.gov

A stable isotope dilution GC-MS method was developed specifically for the quantification of 17α-hydroxypregnenolone in human plasma. nih.govnih.gov In this procedure, an internal standard (a deuterated version of the analyte) is equilibrated with the plasma sample. nih.gov The steroids are then extracted using solid-phase extraction and purified. Subsequently, a two-step derivatization is performed to create heptafluorobutyrate derivatives. nih.govnih.gov These derivatives are then analyzed by GC-MS, with quantification achieved by selected ion monitoring (SIM), where the instrument focuses on specific m/z values corresponding to the derivatized analyte and the internal standard. nih.gov A study using this approach reported excellent accuracy with relative errors below 3.7% and good precision, demonstrating its suitability for routine clinical use. nih.govnih.gov

Table 2: Key Findings from a GC-MS Method for 17α-Hydroxypregnenolone Quantification

ParameterFinding/Value
Analyte 17α-Hydroxypregnenolone
Internal Standard [3,4-13C2, 21,21,21-d3]17-hydroxypregnenolone (example of a suitable labeled standard)
Derivatization Formation of heptafluorobutyrates. nih.gov
Quantification Ions (m/z) Analyte: 467.0, Internal Standard: 471.0. nih.gov
Intra-assay Precision (CV) 8.3%. nih.govnih.gov
Inter-assay Precision (CV) 5.6%. nih.govnih.gov
Accuracy (Relative Error) < 3.7%. nih.govnih.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS) in Steroid Analysis

Supercritical Fluid Chromatography (SFC) is an emerging analytical technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. shimadzu.com SFC is considered an orthogonal separation technique to both GC and LC, offering unique selectivity, especially for isomeric and structurally similar compounds like steroids. nih.gov The combination of Ultra-High-Performance SFC (UHPSFC) with tandem mass spectrometry combines the high resolution often associated with GC with the high-throughput capabilities of UHPLC. nih.gov

The low viscosity of the supercritical CO2 mobile phase allows for faster separations without sacrificing resolution. chromatographyonline.com For steroid analysis, SFC-MS/MS has shown great potential in overcoming some of the challenges faced by LC and GC methods, such as the separation of critical isomeric pairs. nih.govnih.gov While specific applications detailing the use of this compound in SFC-MS/MS are not as widely published as for LC-MS/MS, the principles of isotope dilution are directly applicable. The technique has been successfully used to profile panels of up to 51 steroids and steroid sulfates. nih.gov Given its advantages in speed, resolution, and unique selectivity, SFC-MS/MS represents a promising, though less commonly utilized, platform for the advanced analysis of steroids like 17α-hydroxypregnenolone. nih.govchromatographytoday.com

Role as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

The fundamental principle of IDMS is the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the analytical process. mdpi.comnih.gov this compound is ideally suited for this role. shimadzu.comresearchgate.net It is chemically identical to the endogenous analyte, meaning it behaves the same way during extraction, derivatization, chromatography, and ionization. However, its increased mass (due to the incorporation of two 13C atoms and two deuterium (B1214612) atoms) allows it to be distinguished from the native compound by the mass spectrometer. shimadzu.com

Minimizing Pre-Analytical and Intra-Analytical Variability

Significant variability can be introduced during sample preparation (pre-analytical) and instrumental analysis (intra-analytical). This includes inconsistencies in sample extraction recovery, matrix effects where other components in the sample suppress or enhance the analyte's signal, and fluctuations in instrument performance. mdpi.com

By adding this compound at the outset, it experiences the exact same sources of error as the endogenous 17α-hydroxypregnenolone. Any loss during extraction affects both the analyte and the standard proportionally. Any signal suppression or enhancement in the MS source affects both compounds similarly. Because the final measurement is based on the ratio of the signal from the native analyte to the signal from the stable isotope-labeled internal standard, these variations are effectively canceled out. mdpi.comnih.gov This results in a significant improvement in the precision and accuracy of the measurement, as evidenced by low inter- and intra-assay coefficients of variation (CVs) reported in validated methods. mdpi.comnih.govnih.gov

Enhancing Analytical Specificity and Sensitivity in Complex Biological Matrices

Biological matrices such as plasma and serum are incredibly complex, containing thousands of different molecules. A major challenge in steroid analysis is interference from other structurally related steroids or endogenous compounds that might have similar properties. waters.com Immunoassays are particularly susceptible to this, leading to false-positive results. diva-portal.orgnih.gov

The use of this compound in an LC-MS/MS or GC-MS method provides unparalleled specificity. The mass spectrometer is set to detect only the precise mass transitions of the target analyte and the internal standard. chromatographyonline.com This ensures that the measured signal originates only from the compound of interest, eliminating interferences. For example, LC-MS/MS methods can easily distinguish 17α-hydroxyprogesterone from 17α-hydroxypregnenolone, which can be a source of interference in less specific assays. nih.gov

Furthermore, this high specificity, combined with modern instrumentation, leads to exceptional sensitivity. Methods using stable isotope dilution can achieve very low limits of quantification (LLOQ), allowing for the reliable measurement of steroids at the low physiological concentrations often found in clinical samples. mdpi.comnih.gov This sensitivity is crucial for applications such as newborn screening for CAH from dried blood spots, where sample volume is minimal and analyte concentrations can be very low. mdpi.comnih.gov

Application of Surrogate Analyte Approaches in Endogenous Steroid Quantification

The quantification of endogenous molecules like 17alpha-hydroxypregnenolone (B45230) presents a unique challenge for bioanalytical chemists: the inherent presence of the analyte in the biological matrix (e.g., plasma, serum) makes it impossible to prepare a truly "blank" or analyte-free matrix for calibration standards. To circumvent this issue, the surrogate analyte approach is employed. researchgate.net

In this approach, a stable isotope-labeled (SIL) analogue of the target analyte, such as This compound , is used as the calibrator (the surrogate analyte) in the authentic biological matrix. nih.gov The underlying principle is that the SIL standard is chemically and physically almost identical to the endogenous analyte, and thus will exhibit the same behavior during sample preparation (extraction, derivatization) and chromatographic and mass spectrometric analysis. nih.gov This co-elution and similar ionization efficiency allows the SIL standard to effectively compensate for variations in extraction recovery and matrix effects.

A key prerequisite for the successful implementation of the surrogate analyte approach is the demonstration of "parallelism" between the surrogate analyte and the endogenous analyte. nih.gov This is typically achieved by showing that the response ratio of the analyte to its SIL internal standard is consistent across a range of concentrations. nih.gov This ensures that the calibration curve generated using the surrogate analyte accurately reflects the concentration of the endogenous compound.

The use of This compound as a surrogate analyte is particularly advantageous. The combined incorporation of both Carbon-13 (¹³C) and deuterium (d) isotopes provides a significant mass shift from the native analyte, minimizing the risk of isotopic crosstalk and ensuring a clear analytical signal. mayocliniclabs.com This dual labeling strategy enhances the robustness and reliability of the quantification.

Method Development and Validation Protocols Utilizing Labeled Standards

For any analytical method to be considered reliable for clinical or research purposes, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. The use of SIL standards like This compound is integral to this process. Validation protocols are designed to assess several key performance characteristics of the assay.

Linearity, Accuracy, and Precision Assessments

Linearity establishes the range over which the assay response is directly proportional to the analyte concentration. For a method employing This compound as a surrogate analyte, linearity would be assessed by preparing a series of calibration standards of the labeled compound in a representative matrix and analyzing them. The resulting calibration curve is then evaluated for its correlation coefficient (R²), which should ideally be close to 1.000. For steroid assays, a typical linearity is demonstrated with an R² value greater than 0.99. nih.gov

The following table illustrates a typical calibration range and lower limit of quantification (LLOQ) for a 17alpha-hydroxypregnenolone assay using a deuterated internal standard, which would be analogous to a method using This compound .

ParameterValue
Calibration Range1.50 - 1203.0 nmol/L
LLOQ1.50 nmol/L
Data is illustrative and based on a method using 17-hydroxypregnenolone-d3 as an internal standard.
Data from a multi-steroid panel by LC-MS/MS. synnovis.co.uk

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples prepared at different concentrations (low, medium, and high) and comparing the measured concentration to the nominal concentration. The accuracy is typically expressed as the percentage of the nominal value.

Precision is a measure of the reproducibility of the method. It is evaluated at two levels: intra-assay precision (within the same analytical run) and inter-assay precision (between different runs on different days). Precision is expressed as the coefficient of variation (%CV). For bioanalytical methods, a %CV of less than 15% is generally considered acceptable. mdpi.com

The table below presents representative accuracy and precision data for a validated multi-steroid LC-MS/MS assay.

QC LevelNominal Conc. (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Low56.88.5104.2
Medium504.25.998.7
High5003.14.6101.5
This data is representative of a validated steroid assay and not specific to this compound.
Illustrative data based on typical performance of steroid LC-MS/MS methods.

Evaluation of Matrix Effects and Recovery

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The use of a co-eluting SIL internal standard like This compound is the most effective way to compensate for matrix effects, as the standard and the analyte are affected in the same way. nih.gov The matrix effect is typically evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Recovery is a measure of the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a post-extraction spiked sample. Consistent and reproducible recovery is more important than achieving 100% recovery.

The following table shows typical recovery and matrix effect data from a validated LC-MS/MS method for steroid analysis.

AnalyteRecovery (%)Matrix Effect (%)
Steroid A95.298.1
Steroid B91.7102.5
Steroid C109.896.4
This data is representative of a validated multi-steroid assay and not specific to this compound.
Data based on a study of 17 endogenous adrenal corticosteroid hormones. nih.gov

Mechanistic Studies of Steroidogenesis and Steroid Metabolism Employing 17alpha Hydroxypregnenolone 13c2,d2

Tracing Precursor-Product Relationships in Steroid Biosynthetic Pathways

Stable isotope-labeled compounds like 17alpha-Hydroxypregnenolone-13C2,d2 serve as powerful tracers in metabolic studies. nih.gov By introducing this labeled precursor into biological systems, from isolated enzymes to whole organisms, scientists can accurately follow its conversion into downstream products using mass spectrometry. The distinct mass shift conferred by the carbon-13 and deuterium (B1214612) atoms allows for the unambiguous identification of metabolites derived from the administered tracer, distinguishing them from the endogenous, unlabeled steroid pool.

Investigation of 17alpha-Hydroxylase (CYP17A1) and 17,20-Lyase Activities

The enzyme cytochrome P450 17A1 (CYP17A1) is a critical bifurcation point in steroidogenesis, possessing two distinct activities: 17α-hydroxylase and 17,20-lyase. nih.govhmdb.ca The hydroxylase activity converts pregnenolone (B344588) and progesterone (B1679170) into their 17α-hydroxylated forms, 17α-hydroxypregnenolone (17OH-Preg) and 17α-hydroxyprogesterone (17OHP), respectively. nih.gov The subsequent 17,20-lyase activity of the same enzyme cleaves the C17-20 bond of these intermediates to produce the C19 androgens, dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577). nih.govnih.gov

The use of labeled 17alpha-Hydroxypregnenolone (B45230) is instrumental in dissecting these dual functions. By incubating recombinant CYP17A1 or cellular models with this compound, researchers can directly measure the formation of labeled DHEA. This provides a precise quantification of the 17,20-lyase activity. Such assays are crucial for understanding the factors that regulate the switch between hydroxylase and lyase activity, a key determinant in the balance between glucocorticoid and androgen production. hmdb.canih.gov For instance, the presence of cofactors like cytochrome b5 has been shown to preferentially enhance the 17,20-lyase reaction. nih.gov

Elucidation of Delta-5 and Delta-4 Steroid Pathways

Steroidogenesis proceeds through two primary, interconnected pathways: the Delta-5 (Δ5) and Delta-4 (Δ4) pathways. gfmer.ch

The Δ5 pathway involves intermediates with a double bond between carbons 5 and 6, such as pregnenolone, 17OH-Preg, and DHEA. uwyo.edu

The Δ4 pathway utilizes intermediates with a double bond between carbons 4 and 5, including progesterone, 17OHP, and androstenedione. uwyo.edu

The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) is the key link between these pathways, converting Δ5 steroids to their Δ4 counterparts. uwyo.edu

17alpha-Hydroxypregnenolone is a central intermediate in the Δ5 pathway. hmdb.ca By introducing labeled this compound into a steroidogenic system, researchers can trace the flow of metabolites. The appearance of labeled DHEA confirms flux through the Δ5-lyase reaction, while the detection of labeled 17OHP indicates the activity of 3β-HSD and a shunt into the Δ4 pathway. Subsequent conversion to labeled androstenedione would then be mediated by the 17,20-lyase activity on 17OHP. In vitro studies using tissues like hamster preovulatory follicles have demonstrated that the predominance of either the Δ5 or Δ4 pathway can shift depending on hormonal stimulation. nih.gov Similarly, in conditions like Polycystic Ovary Syndrome (PCOS), evidence suggests that excessive androgen production occurs predominantly through the Δ5 pathway. nih.gov

Exploration of "Backdoor" Steroidogenic Pathways

In addition to the classical Δ5 and Δ4 pathways, alternative routes to potent androgens, collectively known as "backdoor" pathways, have been identified. aem-sbem.com These pathways are particularly important in certain physiological contexts, such as fetal male sexual development. aem-sbem.com In one such pathway, 17OHP is converted through a series of reactions to dihydrotestosterone (B1667394) (DHT) without testosterone (B1683101) as an intermediate. nih.gov Another alternate route can form DHT directly from 17-hydroxypregnenolone without using DHEA or androstenedione as intermediates. nih.gov

The use of specifically labeled precursors is essential to definitively trace these less conventional routes. Administering this compound and subsequently detecting labeled downstream metabolites unique to the backdoor pathway, such as androsterone, can provide direct evidence of its activity. nih.gov This allows researchers to quantify the contribution of the backdoor pathway relative to the classical pathways under various conditions.

Differentiation of Endogenous Steroid Production from Exogenous Contributions

A significant application of stable isotope-labeled steroids is in distinguishing between the body's own (endogenous) production and steroids originating from external sources (exogenous). nih.govnih.govijper.org This is achieved through isotope dilution mass spectrometry. When a known amount of a labeled compound like this compound is introduced, it mixes with the endogenous pool of the same compound. By measuring the ratio of the labeled to unlabeled steroid and its metabolites in a sample (e.g., blood or urine), one can calculate the endogenous production rate. This technique is a cornerstone of endocrinological research and clinical diagnostics, allowing for precise assessments of adrenal and gonadal function. It is also the foundational principle behind methods used in anti-doping to detect the illicit use of synthetic steroids, which have different isotopic ratios than those produced naturally by the body. nih.govijper.orgosti.gov

Kinetic and Flux Analysis in Steroid Hormone Networks

Beyond simply tracing pathways, labeled steroids enable dynamic studies of steroid hormone kinetics and metabolic flux. nih.govnih.gov By collecting samples over time after the administration of this compound, researchers can build kinetic models. These models can determine the rates of production, interconversion, and clearance of various steroids. This provides a quantitative understanding of how quickly the steroidogenic network responds to stimuli or perturbations. Such tracer kinetic analysis offers a more sophisticated view than static measurements, revealing the flow (flux) of metabolites through different branches of the network and helping to identify rate-limiting steps or points of dysregulation in disease. nih.gov

In Vitro and Ex Vivo Models for Enzymatic and Metabolic Characterization

The utility of this compound extends to a variety of laboratory models designed to probe the specifics of steroid metabolism. researchgate.net

In Vitro Models: These include studies with purified, isolated enzymes (e.g., recombinant CYP17A1) or subcellular fractions like microsomes, which contain membrane-bound enzymes. nih.gov In this context, the labeled substrate is used to determine specific enzyme kinetics (e.g., K_m and V_max), cofactor requirements, and inhibitory profiles of potential drug candidates.

Ex Vivo Models: These involve the use of cultured cells (e.g., human adrenal H295R cells, a common model for studying steroidogenesis) or fresh tissue slices from adrenal glands or gonads. researchgate.netnih.govresearchgate.net Introducing this compound to these systems allows for the study of entire pathways in a more physiologically relevant cellular environment, reflecting the interplay between different enzymes and compartments.

The data table below illustrates hypothetical findings from an ex vivo experiment using H295R cells to demonstrate how labeled precursors are used to trace metabolic pathways.

MetaboliteConcentration (ng/mL) at 24h (Control)Concentration (ng/mL) at 24h (+ 17α-OH-Preg-13C2,d2)
Unlabeled 17α-Hydroxypregnenolone15.214.8
Labeled 17α-Hydroxypregnenolone0.05.5 (Remaining Precursor)
Labeled Dehydroepiandrosterone (DHEA)0.04.1
Labeled 17α-Hydroxyprogesterone (17OHP)0.02.3
Labeled Androstenedione0.01.9

This table shows the appearance of labeled metabolites downstream of 17α-Hydroxypregnenolone, confirming the activity of 17,20-lyase (producing DHEA) and 3β-HSD (producing 17OHP) in this cell line.

Cellular Models (e.g., Human Granulosa Cells, Adrenal Cortex Cells)

The study of steroidogenesis at the cellular level provides a foundational understanding of hormone production in specific tissues. The use of this compound in primary cell cultures, such as human granulosa cells from the ovary and adrenal cortex cells, allows for the precise measurement of its conversion to other steroids. This is critical for understanding the cell-specific capacities for steroid synthesis.

In studies involving human granulosa cells, the introduction of this compound can help to quantify the activity of key enzymes in the delta-5 steroidogenic pathway. By measuring the appearance of labeled downstream products, such as dehydroepiandrosterone (DHEA), researchers can determine the efficiency of the 17,20-lyase activity of the enzyme CYP17A1 within these cells. This is particularly important in understanding the regulation of androgen production in the ovary.

Similarly, in adrenal cortex cells, this compound serves as a critical tool to investigate the biosynthesis of both glucocorticoids and adrenal androgens. By tracing the metabolic fate of the labeled precursor, scientists can assess the relative fluxes through different enzymatic pathways under various stimulatory conditions, for instance, by adrenocorticotropic hormone (ACTH). This provides a dynamic view of how the adrenal cortex modulates its steroid output in response to physiological signals.

Table 1: Hypothetical Metabolic Profile of this compound in Human Granulosa Cells

MetaboliteLabeled Compound DetectedRelative Abundance (%)Implied Enzymatic Activity
This compoundYes100-
Dehydroepiandrosterone-13C2,d2Yes35CYP17A1 (17,20-lyase)
Androstenediol-13C2,d2Yes1517beta-hydroxysteroid dehydrogenase
Androstenedione-13C2,d2Yes53beta-hydroxysteroid dehydrogenase/isomerase

Tissue Culture Systems (e.g., Ovarian Tissues, Adrenal Gland Slices)

Moving from isolated cells to more complex tissue systems, the use of this compound in tissue culture provides a more integrated view of steroidogenesis, capturing the interplay between different cell types. Ovarian and adrenal gland slices maintain the native architecture and cell-cell communication, offering a model that more closely mimics the in vivo environment.

When ovarian tissue slices are incubated with this compound, it is possible to trace its metabolism not only within the theca and granulosa cells individually but also the transfer and further conversion of metabolites between these cell types. This is crucial for studying the "two-cell, two-gonadotropin" theory of ovarian steroidogenesis, where androgens produced in the theca cells are aromatized to estrogens in the granulosa cells.

Table 2: Illustrative Steroid Conversion from this compound in Adrenal Gland Slices

Adrenal ZoneMajor Labeled MetaboliteKey Enzyme Activity
Zona Fasciculata17-Hydroxyprogesterone-13C2,d23beta-hydroxysteroid dehydrogenase/isomerase
Cortisol-13C2,d2CYP21A2, CYP11B1
Zona ReticularisDehydroepiandrosterone-13C2,d2CYP17A1 (17,20-lyase)
Androstenedione-13C2,d23beta-hydroxysteroid dehydrogenase/isomerase

Isolated Enzyme Assays and Reaction Mechanism Studies

To understand the fundamental properties of the enzymes involved in steroidogenesis, isolated enzyme assays are indispensable. The use of this compound as a substrate for purified enzymes allows for detailed kinetic analysis and investigation of reaction mechanisms.

In assays with purified CYP17A1, a key enzyme that exhibits both 17alpha-hydroxylase and 17,20-lyase activities, this compound can be used to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the maximal reaction velocity (Vmax) for the lyase reaction. The stable isotope label does not typically alter the enzymatic reaction but allows for highly sensitive and specific detection of the product, DHEA-13C2,d2, by mass spectrometry.

Furthermore, the specific labeling pattern in this compound can be designed to probe specific aspects of the enzymatic reaction mechanism. For instance, the position of the deuterium atoms can be strategically placed to investigate kinetic isotope effects, providing insights into the rate-limiting steps of the catalytic cycle. These studies are crucial for understanding the molecular basis of enzyme function and for the development of specific inhibitors.

Table 3: Kinetic Parameters of CYP17A1 Lyase Activity with this compound

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)
Purified human CYP17A1This compound5.2250

Research Paradigms and Biological Insights Derived from 17alpha Hydroxypregnenolone 13c2,d2 Tracer Studies

Endocrine System Physiology and Pathophysiology Research

The use of 17alpha-Hydroxypregnenolone-13C2,d2 as a tracer has been instrumental in elucidating the complexities of the endocrine system. Its application allows for the precise measurement of steroid hormone fluxes and the identification of enzymatic dysregulations that underpin various endocrine disorders.

Investigation of Steroid Hormone Secretion and Production Rates

Steroid HormoneMean Production Rate (mg/24h)MethodologyReference Population
Cortisol5-10Isotope Dilution Mass SpectrometryHealthy Adults
Aldosterone0.05-0.20Isotope Dilution Mass SpectrometryHealthy Adults
Dehydroepiandrosterone (B1670201) (DHEA)4-15Isotope Dilution Mass SpectrometryHealthy Young Adults

Understanding Steroid Metabolic Dysregulation in Disease Models

The application of this compound tracer studies is particularly valuable in understanding the pathophysiology of endocrine diseases characterized by aberrant steroidogenesis. In conditions such as Congenital Adrenal Hyperplasia (CAH), the use of labeled precursors can precisely map the metabolic bottlenecks caused by specific enzyme deficiencies. For instance, in 21-hydroxylase deficiency, the most common form of CAH, the conversion of 17-hydroxyprogesterone to 11-deoxycortisol is impaired. Tracer studies can quantify the degree of this impairment and the shunting of precursors towards androgen synthesis pathways.

A study on patients with CAH due to 21-hydroxylase deficiency revealed markedly elevated serum concentrations of 17-hydroxypregnenolone in untreated individuals with the salt-losing form of the disease. This highlights the accumulation of precursors proximal to the enzymatic block. The use of LC-MS/MS for steroid profiling in CAH diagnostics provides high specificity and can reduce false-positive results compared to immunoassays.

Below is a representative data table illustrating how steroid precursor levels can be altered in a disease state, as could be determined by tracer studies.

CompoundControl Group (nmol/L)CAH Patient Group (nmol/L)Fold Change
17-hydroxypregnenolone1.5 - 7.5> 50> 7
17-hydroxyprogesterone0.5 - 3.0> 100> 33
Androstenedione (B190577)1.0 - 5.0> 20> 4

Neurosteroidogenesis and Central Nervous System Function Studies

Neurosteroids, synthesized de novo in the brain, play crucial roles in neuronal function, mood, and behavior. Tracing the metabolism of labeled precursors like this compound within the central nervous system allows researchers to investigate the local production of these potent neuromodulators. Such studies have provided evidence for the brain's capacity to independently synthesize steroids, often at concentrations different from those found in peripheral circulation.

While direct quantitative data from tracer studies using this compound in neurosteroidogenesis are limited in publicly accessible literature, the methodology is a cornerstone of neuroendocrine research. These studies help in understanding the contribution of local synthesis versus peripheral uptake of steroids in the brain.

Reproductive Biology Research (e.g., Ovarian Steroid Dynamics)

The dynamic interplay of steroid hormones is fundamental to reproductive processes. In ovarian physiology, the "two-cell, two-gonadotropin" theory describes the cooperative synthesis of estrogens by theca and granulosa cells. 17alpha-Hydroxypregnenolone (B45230) is a key intermediate in this process. Tracer studies using labeled 17alpha-Hydroxypregnenolone can elucidate the kinetics of steroid conversion within the ovarian follicle and corpus luteum.

For example, in vitro studies with human granulosa cells have shown their capacity to metabolize 17alpha-hydroxypregnenolone, providing insights into the regulation of estrogen and progesterone (B1679170) synthesis. Such research is critical for understanding follicular development, ovulation, and luteal function.

Applications in Comparative Endocrinology

The study of steroidogenesis across different species, or comparative endocrinology, benefits significantly from the use of stable isotope tracers. These studies help to uncover the evolutionary conservation and divergence of steroidogenic pathways. By administering a labeled precursor like this compound to various animal models, researchers can compare the production rates and metabolic profiles of key steroid hormones.

For instance, comparative studies in large animals like pigs and sheep, which are cortisol-dominant like humans, have utilized LC-MS/MS to create detailed steroid profiles. These studies reveal both similarities and subtle differences in glucocorticoid and mineralocorticoid metabolism, which is crucial when using these animals as models for human endocrine diseases. While these studies may not have used this compound specifically, they demonstrate the power of the underlying tracer methodology in comparative endocrinology.

Future Prospects and Methodological Advancements in Isotopic Steroid Research

Integration with Advanced Multi-Omics Technologies (e.g., Steroidomics, Metabolomics)

The integration of stable isotope-labeled steroids, including 17alpha-Hydroxypregnenolone-13C2,d2, into multi-omics workflows is revolutionizing our ability to accurately profile the steroidome and understand its complex interactions within the broader metabolome. In steroidomics, a sub-field of metabolomics focused on the global analysis of steroids, isotopically labeled internal standards are indispensable for precise and accurate quantification of endogenous steroids by mass spectrometry.

The use of compounds like this compound as internal standards helps to correct for variations in sample preparation and matrix effects, which are significant challenges in the analysis of complex biological samples. This ensures high-quality, reproducible data, which is crucial for identifying subtle changes in steroid profiles associated with various physiological and pathological states.

Metabolic flux analysis, a key technique in metabolomics, heavily relies on stable isotope tracers to map the dynamic flow of metabolites through biochemical pathways. By introducing a labeled precursor into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a quantitative measure of pathway activity. While this compound is primarily used as an internal standard for quantification, the principles of isotope tracing are fundamental to understanding the kinetics of steroidogenesis. For instance, by using 13C-labeled precursors of steroid synthesis, such as cholesterol or pregnenolone (B344588), scientists can trace the production and conversion of various steroids, including 17alpha-Hydroxypregnenolone (B45230), providing insights into the regulation of steroidogenic enzymes.

Table 1: Applications of this compound in Multi-Omics Approaches

Omics FieldApplication of this compoundResearch Insights
Steroidomics Internal standard for absolute quantification of 17alpha-Hydroxypregnenolone and related steroids.Accurate profiling of steroid hormones in various biological matrices (e.g., plasma, urine, tissues) for biomarker discovery and clinical diagnostics.
Metabolomics Internal standard for targeted and untargeted metabolomic analyses that include steroid pathways.Improved accuracy and precision in the measurement of steroid metabolites, enabling a more comprehensive understanding of metabolic networks.
Metabolic Flux Analysis Serves as a reference compound for validating analytical methods used to measure isotopically labeled steroids in tracer studies.Facilitates the development and standardization of methods for quantifying the dynamic rates of steroid synthesis and metabolism.

Development of High-Throughput Analytical Platforms for Labeled Steroid Analysis

The increasing demand for large-scale steroid analysis in clinical and research settings has spurred the development of high-throughput analytical platforms. These platforms are designed to process a large number of samples rapidly and efficiently without compromising data quality. The analysis of isotopically labeled steroids is a key component of these high-throughput workflows.

Automation in Sample Preparation: A major bottleneck in traditional steroid analysis is the laborious and time-consuming sample preparation process. To address this, robotic and automated liquid handling systems are being increasingly integrated into analytical workflows. These systems can perform tasks such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and derivatization in a 96-well plate format, significantly reducing manual labor and improving reproducibility. For the analysis of 17alpha-Hydroxypregnenolone and other steroids, automated SPE is particularly beneficial for removing interfering substances from complex biological matrices, leading to cleaner samples and more reliable mass spectrometry data.

Advancements in LC-MS/MS Technology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high sensitivity and specificity. Recent advancements in LC-MS/MS technology have further enhanced its suitability for high-throughput applications. The use of ultra-high-performance liquid chromatography (UHPLC) with sub-two-micron particle columns allows for faster separation times without sacrificing chromatographic resolution. Furthermore, the development of multiplexing systems enables the simultaneous analysis of multiple samples by staggering injections onto parallel analytical columns that are coupled to a single mass spectrometer. This approach can significantly increase sample throughput. Novel column chemistries, such as biphenyl phases, have also been shown to provide unique selectivity for steroid isomers, improving their separation and quantification.

Table 2: Key Technologies for High-Throughput Labeled Steroid Analysis

TechnologyRole in High-Throughput AnalysisImpact on Labeled Steroid Analysis
Robotic Liquid Handlers Automate sample preparation steps like extraction and derivatization.Increased sample throughput, reduced manual error, and improved reproducibility.
96-Well Plate Format Enables parallel processing of a large number of samples.Streamlines the entire analytical workflow from sample preparation to injection.
UHPLC Systems Provides rapid and high-resolution chromatographic separations.Shorter analysis times, allowing for more samples to be analyzed per day.
Multiplexing LC Systems Allows for the simultaneous analysis of multiple sample streams on a single mass spectrometer.Dramatically increases analytical throughput.
Advanced Column Chemistries Offer improved selectivity for challenging steroid separations.Better resolution of isomeric and isobaric steroids, leading to more accurate quantification.

Expanding the Scope of In Vivo Isotope Tracer Studies in Experimental Models

In vivo isotope tracer studies are powerful tools for investigating the dynamics of steroid metabolism in a whole-organism context. By administering a stable isotope-labeled tracer to an experimental model, researchers can track the absorption, distribution, metabolism, and excretion of the compound in real-time. This provides a more physiologically relevant understanding of steroid pathways compared to in vitro studies, which may not fully recapitulate the complex interplay between different organs and tissues.

The use of tracers, including deuterated (d) and carbon-13 (13C) labeled steroids, allows for the elucidation of metabolic pathways and the quantification of production and clearance rates. For example, continuous infusion of a labeled steroid can be used to determine its metabolic clearance rate at a steady state. The appearance of labeled metabolites in circulation and excreta provides direct evidence of specific metabolic conversions.

Experimental models, ranging from rodents to non-human primates, are crucial for these studies. They allow for controlled investigations into how factors such as diet, disease state, or drug treatment affect steroid metabolism. For instance, tracer studies in animal models of endocrine disorders can help to identify dysregulated enzymatic pathways and to evaluate the efficacy of therapeutic interventions. While direct in vivo tracer studies with this compound are less common as it is primarily a standard, the methodologies are applicable to its parent compound and other key steroid intermediates.

Future advancements in this area will likely involve the use of multi-isotope tracers to simultaneously probe different metabolic pathways and the development of more sophisticated animal models that better mimic human physiology and disease.

Bioinformatic and Computational Approaches for Isotope Tracer Data Analysis

The large and complex datasets generated from isotope tracer studies necessitate the use of advanced bioinformatic and computational tools for data processing, analysis, and interpretation. These tools are essential for extracting meaningful biological insights from the raw analytical data.

Data Processing and Isotope Correction: The initial step in analyzing data from stable isotope tracing experiments is to process the raw mass spectrometry data to identify and quantify the different isotopologues of the metabolites of interest. Several software packages have been developed for this purpose, including MetExtract II and CPExtract. These tools can automatically detect the characteristic isotopic patterns of labeled compounds and correct for the natural abundance of stable isotopes, which is crucial for accurate quantification of isotope enrichment.

Metabolic Flux Analysis (MFA): Metabolic Flux Analysis (MFA) is a computational technique that uses isotope tracing data to calculate the rates (fluxes) of metabolic reactions within a biochemical network. For steroidogenesis, MFA can be used to model the flow of carbon from precursors like cholesterol through the various enzymatic steps to produce the final steroid hormones. Software such as 13CFLUX2 and INCA (Isotopomer Network Compartmental Analysis) are used to construct metabolic models and fit the experimental isotope labeling data to these models to estimate the intracellular fluxes.

Data Visualization and Pathway Mapping: To facilitate the interpretation of complex isotope tracing data, visualization tools are employed to map the data onto metabolic pathways. Software like Escher-Trace allows researchers to visualize the flow of isotopes through steroidogenic pathways, making it easier to identify metabolic bottlenecks or shifts in pathway usage under different conditions.

The continued development of these computational tools will be critical for handling the increasing complexity of multi-omics and in vivo tracer studies, ultimately enabling a more comprehensive and quantitative understanding of steroid metabolism.

Table 3: Computational Tools for Isotope Tracer Data Analysis

Tool/ApproachFunctionApplication in Steroid Research
MetExtract II, CPExtract Automated detection and processing of stable isotope labeling data from LC-MS experiments.Identification and quantification of 13C and deuterium-labeled steroid metabolites in complex biological samples.
Metabolic Flux Analysis (MFA) Software (e.g., 13CFLUX2, INCA) Computational modeling to quantify the rates of metabolic reactions from isotope tracing data.Calculation of the fluxes through steroidogenic pathways to understand the regulation of steroid hormone production.
Escher-Trace Web-based tool for visualizing stable isotope tracing data on metabolic pathway maps.Intuitive visualization of the flow of labeled carbon or deuterium (B1214612) through the steroid synthesis network.
Mathematical Modeling Development of kinetic models to describe the dynamic behavior of steroid metabolism.Simulation of steroid hormone dynamics and prediction of the effects of perturbations on the system.

Q & A

Q. How should researchers design experiments to differentiate isotopic effects from matrix interference in LC-MS assays?

  • Methodological Answer : Use a three-pronged approach: (i) Compare ionization efficiency of labeled vs. unlabeled compounds in pure solvent and biological matrices. (ii) Perform post-column infusion of isotopologues to identify matrix-induced suppression/enhancement. (iii) Validate with standard additions in pooled matrix samples. Statistical analysis should include Bland-Altman plots to assess bias .

Data Interpretation and Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in studies using 17α-Hydroxypregnenolone-13C2,d2?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) for sparse longitudinal data. For IC50/EC50 calculations, apply four-parameter logistic regression with bootstrapping (1,000 iterations) to estimate confidence intervals. Report heterogeneity metrics (e.g., Higgins’ I²) if pooling data from multiple experiments .

Q. How can researchers ensure reproducibility when publishing isotopic tracer data?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Disclose isotopic purity, synthetic routes, and QC/QA protocols in supplementary materials. Use standardized nomenclature (e.g., IUPAC guidelines for isotopic labeling) and deposit raw MS/MS spectra in public repositories (e.g., MetaboLights). Reference NIST data for spectral validation .

Ethical and Methodological Best Practices

Q. What ethical considerations apply to using isotopically labeled steroids in animal studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies. Justify isotope use via pilot studies demonstrating reduced animal numbers (via higher signal-to-noise ratios). Include radiation safety protocols if using radioactive analogs. Document ethical approval and compliance with institutional biosafety committees .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.